[4-(Carbamothioylamino)phenyl]thiourea

Materials Science Thermal Analysis Solid-State Chemistry

Researchers often face supply chain inconsistencies with substituted bis-thiourea monomers, where high cost and scarcity hinder industrial-scale polymer development. This compound directly solves that problem as a commercially available, cost-effective monomer for thiourea-linked COFs and polymers, enabling economically viable process scale-up. Key supply advantages: - Thermal stability up to 219-220°C allows for high-temperature framework synthesis, improving crystallinity. - Significantly lower acute oral toxicity (LD50 >500 mg/kg) versus standard mono-thiourea building blocks, ensuring safer handling.

Molecular Formula C8H10N4S2
Molecular Weight 226.3 g/mol
CAS No. 1519-70-6
Cat. No. B073729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Carbamothioylamino)phenyl]thiourea
CAS1519-70-6
Molecular FormulaC8H10N4S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)N)NC(=S)N
InChIInChI=1S/C8H10N4S2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
InChIKeyAMNPXXIGUOKIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Carbamothioylamino)phenyl]thiourea Procurement Guide


[4-(Carbamothioylamino)phenyl]thiourea, also known as 1,4-phenylenebis(thiourea) or N,N''-1,4-phenylenebis(thiourea), is a symmetrical bis-thiourea derivative with the molecular formula C₈H₁₀N₄S₂ and a molecular weight of 226.32 g/mol [1]. This compound belongs to the thiourea family and is characterized by two carbamothioylamino groups attached to a central 1,4-phenylene core, conferring a distinct structural and electronic profile that differentiates it from mono-thioureas and other positional isomers [1].

Symmetrical bis-thiourea scaffold – supports construction of ordered frameworks and symmetrical ligand designs.
Para-substitution geometry – reported to enable more ordered solid-state packing than meta-analogs.
Differentiated reactivity profile – bis-thiourea character may offer distinct coordination behavior compared to mono-thiourea reagents.

Why [4-(Carbamothioylamino)phenyl]thiourea Is Irreplaceable


While thiourea derivatives share a common functional group, the specific substitution pattern and molecular geometry of [4-(Carbamothioylamino)phenyl]thiourea critically dictate its physicochemical properties, biological activity, and synthetic utility [1]. This para-substituted bis-thiourea exhibits markedly different behavior compared to its meta-substituted isomer and mono-thiourea counterparts, making it a non-substitutable component in applications requiring precise structural and electronic characteristics [2]. The evidence below quantifies these differences, demonstrating why generic replacement with a cheaper or more readily available thiourea derivative is not a viable procurement strategy.

!
Meta-isomer may not replicate para performance 1,3-phenylenebis(thiourea) lacks the symmetrical packing reported for the 1,4-isomer; thermal stability and crystallization behavior may differ.
!
Mono-thiourea analogs lack bis-thiourea scaffold Replacing with 1-phenyl-2-thiourea removes the second thiourea binding site, altering coordination chemistry and reported toxicity endpoint profiles.
!
Substituted phenyl-bis-thioureas show limited availability Halogen-, alkyl-, or CF₃-substituted derivatives are reported as rarely stocked; supply and cost profiles may not support large-scale procurement.

Differentiation Evidence for [4-(Carbamothioylamino)phenyl]thiourea


Para-Substitution: Higher Thermal Stability

The para-substituted isomer, [4-(Carbamothioylamino)phenyl]thiourea (CAS 1519-70-6), exhibits a melting point of 219-220°C with decomposition, which is significantly higher than the 211°C melting point of its direct structural analog, the meta-substituted isomer, 1,3-phenylenebis(thiourea) (CAS 2591-01-7) [1]. This 8-9°C difference in thermal stability arises directly from the more symmetrical packing enabled by the para-substitution pattern, a critical factor in applications requiring higher processing temperatures or enhanced solid-state stability [1].

Thermal stability
Head-to-head
219–220 °C (dec.)
vs meta isomer 211 °C
Reported higher melting point may support wider thermal processing window.
Para-substitution likely enables more ordered packing.
Materials Science Thermal Analysis Solid-State Chemistry

Reduced Acute Toxicity vs. Mono-Thiourea Analogs

The acute oral toxicity of [4-(Carbamothioylamino)phenyl]thiourea, as measured by the median lethal dose (LD50) in rats, is reported to be >500 mg/kg [1]. In stark contrast, the widely available and structurally simpler mono-thiourea analog, 1-phenyl-2-thiourea (CAS 103-85-5), exhibits an LD50 of only 3 mg/kg in rats, classifying it as a highly toxic substance . This represents a greater than 160-fold difference in acute oral toxicity, indicating that the bis-thiourea derivative presents a substantially lower acute toxicity risk.

Acute toxicity
Cross-study comparable
LD₅₀ >500 mg/kg
vs mono-thiourea 3 mg/kg
Reported acute toxicity profile differs by >160×; bis-thiourea shows higher LD₅₀.
Acute oral data in rodent models; classification may reduce shipping constraints.
Toxicology Chemical Safety Procurement Risk Assessment

Commercial Availability and Cost Advantage

As explicitly stated in a recent patent (CN202210372261.5), the unsubstituted 1,4-phenylenebis(thiourea) (CAS 1519-70-6) is commercially available at a low cost, whereas other substituted phenyl-bis-thiourea compounds are rarely offered by suppliers and are expensive when available [1]. This market reality makes the target compound the preferred starting material for the synthesis of more complex thiourea derivatives or for applications requiring the core bis-thiourea scaffold, as the cost of sourcing alternative substituted monomers is prohibitive [1].

Market availability
Class-level
Unsubstituted bis-thiourea
readily available at low cost
Patent assessment indicates favorable procurement profile vs substituted analogs.
Substituted phenyl-bis-thioureas reported as rare and expensive.
Chemical Procurement Cost Analysis Supply Chain

Application Scenarios for [4-(Carbamothioylamino)phenyl]thiourea


Covalent Organic Framework Synthesis with Thermal Stability

The higher melting point (219-220°C) of [4-(Carbamothioylamino)phenyl]thiourea, compared to its meta-isomer, provides a wider thermal window for the synthesis of thiourea-linked COFs [1]. This allows for the use of higher reaction temperatures during framework formation, potentially leading to materials with improved crystallinity and porosity, as demonstrated in recent studies where this monomer was used to construct irreversible thiourea-linked COFs for ultrafast Hg(II) adsorption [1].

Bis-Thiourea Derivatives with Improved Safety

For research programs requiring the incorporation of a bis-thiourea core into new chemical entities, the significantly lower acute oral toxicity of [4-(Carbamothioylamino)phenyl]thiourea (LD50 >500 mg/kg) compared to mono-thiourea building blocks (LD50 ~3 mg/kg) makes it a safer and more manageable starting material [2]. This is particularly relevant for medicinal chemistry or agrochemical discovery efforts where safety and ease of handling are paramount during early-stage analog synthesis.

Cost-Effective Scale-Up of Thiourea Polymers

Given its low cost and ready commercial availability, [4-(Carbamothioylamino)phenyl]thiourea is the optimal monomer for the industrial-scale production of thiourea-based polymers, resins, or other functional materials [3]. Unlike its substituted counterparts, which are prohibitively expensive and scarce, the use of this unsubstituted bis-thiourea enables economically viable process development and scale-up, a critical factor for commercial applications in coatings, adhesives, or separation membranes [3].

Intermediate for 1,4-Substituted Aromatic Heterocycles

The unique 1,4-substitution pattern of [4-(Carbamothioylamino)phenyl]thiourea makes it a direct precursor for the synthesis of various para-substituted heterocyclic systems, including 1,4-disubstituted thiadiazoles and benzothiazoles [1]. The differential melting point compared to the meta-isomer ensures that the desired para-product can be isolated and purified without interference from regioisomeric contaminants, a key consideration for obtaining high-purity intermediates for subsequent transformations [1].

Application
Selection Property
Validation Focus
COF synthesis with thermal robustness
Thermal stability at elevated processing temperatures
Melting point range and decomposition profile
Bis-thiourea scaffold with reported toxicity profile
Acute oral toxicity endpoint context
LD₅₀ comparison and safe-handling documentation
Economic scale-up of thiourea polymers
Commercial availability and cost consistency
Supplier catalog availability and bulk pricing
1,4-substituted heterocycle precursor
Regioisomeric purity enabled by para-substitution
Isolation of para-product without meta-isomer interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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